molecular formula C14H16N2O3S B4565312 5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No.: B4565312
M. Wt: 292.36 g/mol
InChI Key: XVWAWYRXHBCKIF-XFFZJAGNSA-N
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Description

5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research into 5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone and related compounds primarily focuses on their synthesis and evaluation for various biological activities. These compounds belong to a broader class of chemicals known as thiazolidinones and imidazolidinones, which have been extensively studied for their therapeutic potentials.

  • Antiviral Activity : A study highlighted the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to this compound, and their examination for inhibitory effects on ortho- and paramyxoviruses replication. Some of these compounds showed specific inhibitory activities against viruses like influenza A and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, suggesting their potential as antiviral agents (Golankiewicz et al., 1995).

  • Antidepressant Activity : Another compound, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, prepared by the hydrogenation of a related benzylidene compound, demonstrated potential antidepressant activity through mechanisms distinct from traditional antidepressants, indicating the potential for the development of new therapeutic agents with novel mechanisms of action (Wessels et al., 1980).

  • Phosphodiesterase Inhibition : Analogs of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been tested for their ability to inhibit rat erythrocyte phosphodiesterase, an enzyme involved in the breakdown of cyclic AMP. Modifications in the molecular structure led to significant increases in inhibitory activity, suggesting these compounds' potential as biochemical tools or therapeutic agents (Sheppard & Wiggan, 1971).

  • Antioxidant and Antimicrobial Activities : The synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives revealed compounds with potent antioxidant properties and antimicrobial activities against various pathogens. This indicates their potential as leads for developing new antimicrobial and antioxidant agents (Üngören et al., 2015).

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-15-11(13(17)16(2)14(15)20)7-9-5-6-10(18-3)8-12(9)19-4/h5-8H,1-4H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWAWYRXHBCKIF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
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5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
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5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
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5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
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5-(2,4-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.